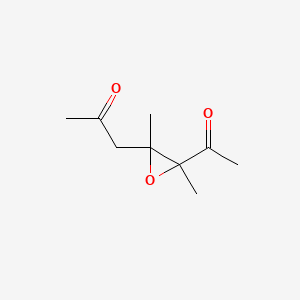
Isamine blue
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isamine blue is a synthetic dye first synthesized by Raphael Meldola. It is known for its vibrant blue color and is used in various scientific and industrial applications. The chemical formula of this compound is C₄₀H₃₀N₃NaO₆S₂, and it has a molecular weight of 735.8 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Isamine blue can be synthesized through a series of chemical reactions involving aromatic amines and sulfonic acids. The exact synthetic route may vary, but it typically involves the sulfonation of aromatic compounds followed by coupling reactions to form the final dye structure .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pH, and reaction time to achieve consistent product quality .
化学反应分析
Types of Reactions
Isamine blue undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to changes in its color and chemical properties.
Reduction: The dye can be reduced to form different products, which may have distinct applications.
Substitution: This compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives, while reduction can produce various reduced forms of the dye .
科学研究应用
Isamine blue has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques to detect and quantify different substances.
Biology: Employed in histological staining to visualize cellular structures and tissues.
Medicine: Investigated for its potential therapeutic effects, including its antimitotic properties, which may be useful in cancer treatment.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints
作用机制
The mechanism of action of Isamine blue involves its interaction with cellular components, leading to changes in their structure and function. The dye can bind to proteins and nucleic acids, altering their properties and affecting cellular processes. In cancer research, this compound has been shown to inhibit cell proliferation by interfering with mitotic processes .
相似化合物的比较
Isamine blue is similar to other synthetic dyes such as Meldola’s blue and naphthol green B. it is unique in its specific chemical structure and properties, which make it suitable for particular applications. Similar compounds include:
Meldola’s blue: Another synthetic dye with applications in histological staining and analytical chemistry.
Naphthol green B: Used in various industrial and scientific applications, including as a staining agent in biology
This compound stands out due to its specific interactions with cellular components and its potential therapeutic applications, making it a valuable compound in both research and industry.
属性
分子式 |
C40H30N3NaO6S2 |
|---|---|
分子量 |
735.8 g/mol |
IUPAC 名称 |
sodium;7-[[4-[(4-amino-3-methylphenyl)-[4-[(7-sulfonaphthalen-2-yl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]amino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C40H31N3O6S2.Na/c1-25-20-30(10-19-39(25)41)40(28-4-11-33(12-5-28)42-35-15-2-26-8-17-37(50(44,45)46)23-31(26)21-35)29-6-13-34(14-7-29)43-36-16-3-27-9-18-38(51(47,48)49)24-32(27)22-36;/h2-24,42H,41H2,1H3,(H,44,45,46)(H,47,48,49);/q;+1/p-1 |
InChI 键 |
UJMOQGMQIUKDFI-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC4=C(C=C3)C=CC(=C4)S(=O)(=O)[O-])C=C2)C5=CC=C(C=C5)NC6=CC7=C(C=C6)C=CC(=C7)S(=O)(=O)O)N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)
![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)

![dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)
